N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide
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Overview
Description
N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide is a chemical compound with a complex structure that includes a benzothiazole ring, an ethoxy group, a methyl group, and a phenylsulfanylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with ethyl acetoacetate under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the ethoxy and methyl groups.
The final step involves the reaction of the benzothiazole intermediate with 3-phenylsulfanylpropanoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired this compound compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethoxy and phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The phenylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide
- N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide
- N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide
Uniqueness
N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and phenylsulfanyl groups, along with the benzothiazole ring, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-3-23-14-9-10-16-17(13-14)25-19(21(16)2)20-18(22)11-12-24-15-7-5-4-6-8-15/h4-10,13H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDSFFFKGTXMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)CCSC3=CC=CC=C3)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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